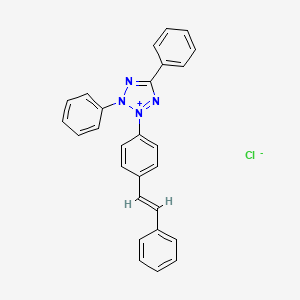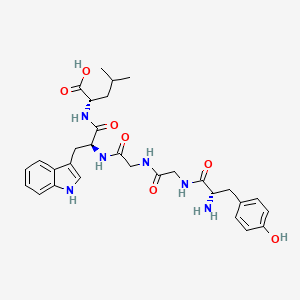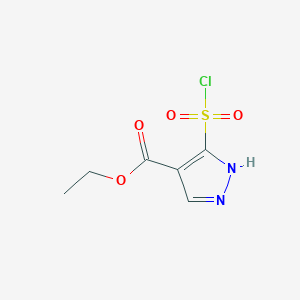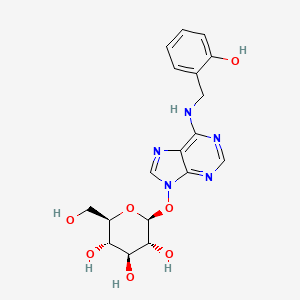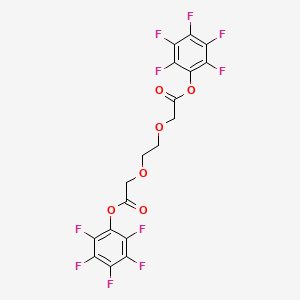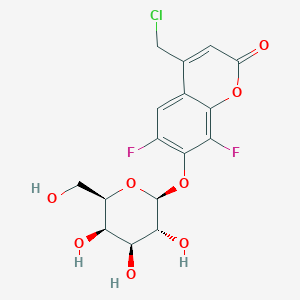
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside is a compound with the molecular formula C16H15ClF2O8 . It is widely used in biomedicine as a fluorogenic substrate for enzymes like β-galactosidases, aiding in the detection and analysis of various diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a chloromethyl group attached to a difluoroumbelliferyl moiety, which is further linked to a β-D-galactopyranoside . The molecular weight is 408.73 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 408.73 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.1 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside is related to the broader class of chloromethylated galactopyranosides, which have been extensively studied for their synthesis, anomerization, and chemical properties. An interesting study on the anomerization phenomenon and kinetic acetylation of 4-chloro-4-deoxy-D-galactopyranose derivatives highlights the preparation and properties of α and β anomers. This work provides insight into the influence of the chloro group and O-acetyl group on the ring conformations of these compounds, which could be relevant to understanding the behavior of 4-Chloromethyl-6,8-difluoroumbelliferyl-β-D-galactopyranoside in chemical reactions and biological assays (Liu, Zhang, Liu, & Song, 2005).
Biological Applications and Research Tools
The chemical modification and synthesis strategies developed for chloromethylated galactopyranosides, including those with specific functional groups, offer a foundation for the creation of probes and reagents in biological research. For example, the synthesis of a divalent glycoside of an α-galactosyl disaccharide epitope, used in the study of hyperacute rejection in xenotransplantation, demonstrates the potential application of these compounds in medical research and the development of therapeutic agents (Lu, Li, Cai, & Li, 2001).
Moreover, chloromethylated compounds have been utilized as intermediates in the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in various biological processes and diseases. The methodology for the preparation of functional monomers from chloromethylstyrene derivatives, leading to the synthesis of glycopolymers for biological evaluation, is an example of the innovative use of these compounds in creating biologically active materials that interact with specific proteins, such as lectins (Hayama, Koyama, Matsushita, Hatano, & Matsuoka, 2018).
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-6,8-difluoro-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2O8/c17-3-5-1-9(21)26-14-6(5)2-7(18)15(10(14)19)27-16-13(24)12(23)11(22)8(4-20)25-16/h1-2,8,11-13,16,20,22-24H,3-4H2/t8-,11+,12+,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTAHAWLQLRXSU-DSERSLQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)OC3C(C(C(C(O3)CO)O)O)O)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=CC(=C(C(=C2OC1=O)F)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436099 |
Source


|
| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethyl-6,8-difluoroumbelliferyl-b-D-galactopyranoside | |
CAS RN |
215868-46-5 |
Source


|
| Record name | 4-Chloromethyl-6,8-difluoroumbelliferyl-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


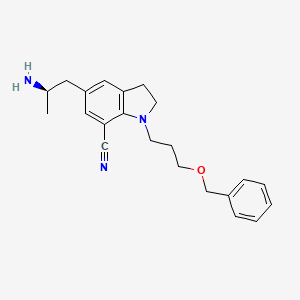



![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)
